

In Vitro Characterization of SKLB1002: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **SKLB1002**

Cat. No.: **B612002**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of **SKLB1002**, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The data and protocols compiled herein are intended to serve as a comprehensive resource for researchers in the fields of oncology, angiogenesis, and drug discovery.

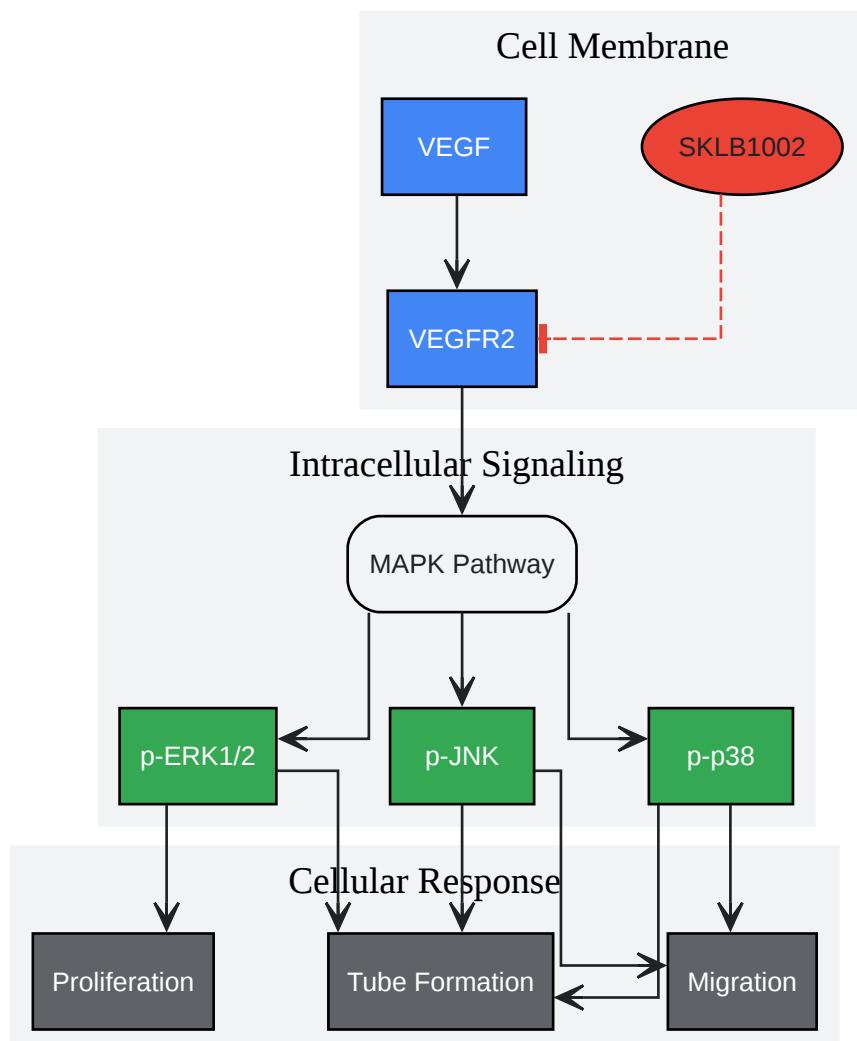
Core Inhibitory Activity and Cellular Effects

SKLB1002 is a small molecule inhibitor that demonstrates high potency and selectivity for VEGFR2, a key mediator of angiogenesis.^[1] Its inhibitory activity has been quantified through various in vitro assays, highlighting its potential as an anti-angiogenic agent.

Data Summary

The following tables summarize the key quantitative data on the in vitro activity of **SKLB1002**.

Parameter	Value	Reference
VEGFR2 Kinase Inhibition (IC ₅₀)	32 nM	[2]


Table 1: In vitro kinase inhibitory activity of **SKLB1002** against VEGFR2.

Cell Line	Assay	Concentration	Effect	Reference
HUVEC	Cell Viability (MTT)	10 nM	Significantly reduced VEGF-induced cell viability	[1]
HUVEC	Cell Viability (MTT)	50 nM	Significantly reduced VEGF-induced cell viability	[1]
HUVEC	Cell Proliferation	10 nM & 50 nM	Significantly decreased proliferation ability	[1]
HUVEC	Cell Migration	10 nM & 50 nM	Significantly reduced migration ability	[1]
HUVEC	Tube Formation	10 nM & 50 nM	Significantly reduced tube formation ability	[1]

Table 2: Summary of the in vitro cellular effects of **SKLB1002** on Human Umbilical Vein Endothelial Cells (HUVECs).

Mechanism of Action: Inhibition of the VEGFR2-MAPK Signaling Pathway

SKLB1002 exerts its anti-angiogenic effects by inhibiting the phosphorylation of VEGFR2, which in turn blocks downstream signaling through the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, treatment with **SKLB1002** has been shown to decrease the phosphorylation levels of ERK1/2, JNK, and p38 in VEGF-stimulated endothelial cells.[1]

Biochemical Assay

VEGFR2 Kinase Assay

Cellular Assays

Proliferation (MTT)

Migration (Transwell)

Tube Formation

Mechanism of Action

Western Blot (MAPK Pathway)

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SKLB1002, a potent inhibitor of VEGF receptor 2 signaling, inhibits endothelial angiogenic function in vitro and ocular angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SKLB1002 | VEGFR | TargetMol [targetmol.com]
- To cite this document: BenchChem. [In Vitro Characterization of SKLB1002: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612002#in-vitro-characterization-of-sklb1002]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com